molecular formula C7H10N2S2 B1201317 2-(Pyridin-2-yldisulfanyl)ethanamine CAS No. 83578-21-6

2-(Pyridin-2-yldisulfanyl)ethanamine

Cat. No.: B1201317
CAS No.: 83578-21-6
M. Wt: 186.3 g/mol
InChI Key: WGGFHAVVTPGHRD-UHFFFAOYSA-N
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Description

Significance of Disulfide Bonds in Chemical Biology and Organic Synthesis

Disulfide bonds (R-S-S-R') are covalent linkages formed from the oxidation of two thiol groups. wikipedia.org In chemical biology, they are of paramount importance, particularly in the structure and function of proteins. fiveable.memetwarebio.com These bonds are critical for stabilizing the three-dimensional tertiary and quaternary structures of many proteins, especially those secreted into the oxidizing extracellular environment. fiveable.menih.gov The formation of disulfide bridges helps to lock a protein into its native, functional conformation, thereby preventing denaturation. wikipedia.orgfiveable.me

Beyond their structural role, disulfide bonds can act as redox-sensitive switches, modulating a protein's activity in response to changes in the cellular oxidative state. metwarebio.comnih.gov This dynamic character is fundamental to cellular processes like oxidative folding in the endoplasmic reticulum, which ensures proteins acquire their correct functional shapes. metwarebio.comnih.gov The cleavage and formation of disulfide bonds, often facilitated by enzymes like thioredoxin, are integral to numerous biological regulatory mechanisms. wikipedia.org In organic synthesis, the reversible nature of the disulfide bond is exploited in the design of cleavable linkers, which are essential components in systems such as antibody-drug conjugates (ADCs) for targeted therapy. chemicalbook.com

The Pyridine (B92270) Moiety in Chemical Compounds and its Research Relevance

Pyridine is a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N. Structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, pyridine was first isolated by Anderson in 1846. rsc.org The nitrogen atom makes the ring electron-deficient and imparts distinct chemical properties, including basicity and a propensity for nucleophilic substitution, typically at the C-2 and C-4 positions. nih.gov

In the realm of chemical research, particularly medicinal chemistry, the pyridine scaffold is considered a "privileged structure." rsc.orgnih.gov This is due to its presence in over 7,000 existing drug molecules and its ability to interact with a wide range of biological targets. rsc.orgnih.gov Its heteroaromatic nature allows for hydrogen bonding and other interactions that can enhance the binding affinity of a molecule to a receptor or enzyme. nih.gov Pyridine derivatives have been investigated for a vast array of therapeutic applications, including as anticancer and antimicrobial agents. rsc.orgopenaccessjournals.com The versatility of the pyridine ring in chemical synthesis allows for its ready incorporation and functionalization, making it a valuable building block for creating diverse and complex molecular architectures. nih.gov

Overview of Ethan-Amine Scaffolds in Organic Chemistry

Ethylamine (B1201723), or ethanamine, is a primary alkyl amine with the formula CH₃CH₂NH₂. wikipedia.org As a fundamental building block in organic chemistry, the ethan-amine scaffold provides a nucleophilic amino group attached to a simple two-carbon chain. This primary amine functionality allows it to readily undergo a variety of chemical transformations, such as acylation and alkylation, making it a versatile precursor for the synthesis of more complex molecules. wikipedia.org

The synthesis of α-branched amines is a significant area of organic chemistry due to the prevalence of these structures in biologically active molecules. acs.org Methods for constructing these scaffolds are crucial for drug discovery and development. Multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, often utilize amine scaffolds. nih.gov The development of new catalytic methods for amine synthesis, such as transition-metal-catalyzed hydroamination, continues to be an active area of research, aiming to create aliphatic amines with high efficiency and functional group tolerance. acs.org The incorporation of the ethan-amine scaffold can influence a molecule's solubility and its ability to participate in hydrogen bonding, which are key properties in medicinal chemistry.

Contextualizing 2-(Pyridin-2-yldisulfanyl)ethanamine within Current Chemical Research Paradigms

The compound this compound, also known as (S)-2-Pyridylthio cysteamine (B1669678), structurally integrates the three chemical motifs discussed above: a disulfide bond, a pyridine ring, and an ethan-amine scaffold. ukchemicalsuppliers.co.uk This unique combination of functional groups positions it as a valuable tool in modern chemical and biological research. The molecule consists of a pyridine ring attached to an ethylamine chain via a disulfide bridge.

This compound is recognized primarily as a cell-permeant, thiol-containing, cleavable cross-linking reagent. ukchemicalsuppliers.co.uk The disulfide bond is the key reactive center, allowing for reversible conjugation to other thiol-containing molecules, such as cysteine residues in proteins. The pyridine moiety serves as an excellent leaving group in thiol-disulfide exchange reactions. The terminal primary amine provides a handle for further chemical modification or for influencing the molecule's physical properties.

Due to these features, this compound and its hydrochloride salt are investigated for applications in bioconjugation, such as in the preparation of drug-peptide conjugates for targeted drug delivery. chemsrc.com It is also being studied for its potential as an anticancer agent. ukchemicalsuppliers.co.uk The compound thus exemplifies a rational design approach in chemistry, where well-understood functional groups are combined to create a reagent with specific, tailored reactivity for advanced research applications.

Data Tables

Table 1: Properties of this compound (Free Base)

PropertyValueSource(s)
IUPAC Name 2-(pyridin-2-yldisulfanyl)ethan-1-amine sigmaaldrich.com
CAS Number 83578-21-6 sigmaaldrich.com
Molecular Formula C₇H₁₀N₂S₂
Molecular Weight 186.3 g/mol
InChI Key WGGFHAVVTPGHRD-UHFFFAOYSA-N sigmaaldrich.com

Table 2: Properties of this compound Hydrochloride

PropertyValueSource(s)
Synonyms 2-(2-Pyridyldithio)ethylamine Hydrochloride, Pyridine dithioethylamine hydrochloride ukchemicalsuppliers.co.uk
CAS Number 106139-15-5 ukchemicalsuppliers.co.uk
Molecular Formula C₇H₁₁ClN₂S₂ chemsrc.com
Molecular Weight 222.76 g/mol ukchemicalsuppliers.co.uk
Appearance Off-White Solid
Melting Point 124 °C
Solubility Slightly soluble in DMSO, Methanol, and Water

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-2-yldisulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S2/c8-4-6-10-11-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGFHAVVTPGHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232441
Record name Pyridyldithioethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83578-21-6
Record name Pyridyldithioethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083578216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridyldithioethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 2 Pyridin 2 Yldisulfanyl Ethanamine and Its Analogues

Precursor Synthesis and Functional Group Transformations Leading to the Pyridyldisulfanyl Moiety

The formation of the pyridyldisulfanyl group is a critical phase in the synthesis of 2-(pyridin-2-yldisulfanyl)ethanamine. This process begins with the synthesis of 2-pyridyl thiol precursors, which are then used to construct the disulfide bond.

Synthesis of 2-Pyridyl Thiol Precursors

The principal precursor for the pyridyldisulfanyl moiety is 2-mercaptopyridine (B119420), which exists in tautomeric equilibrium with pyridine-2-thione. A common and well-established method for its synthesis is the reaction of 2-chloropyridine (B119429) with a sulfur source like sodium hydrosulfide (B80085) or potassium hydrosulfide. This reaction proceeds through a nucleophilic aromatic substitution mechanism.

An alternative route involves the reaction of 2-aminopyridine (B139424) with carbon disulfide in the presence of a base, which forms a dithiocarbamate (B8719985) intermediate that subsequently cyclizes. Additionally, the thionation of 2-hydroxypyridine (B17775) using reagents such as phosphorus pentasulfide or Lawesson's reagent provides another viable pathway to 2-mercaptopyridine.

Approaches to Disulfide Bond Formation and Derivatization

The creation of the disulfide bond is a pivotal step. A frequent strategy involves the oxidation of 2-mercaptopyridine to yield the symmetrical disulfide, 2,2'-dipyridyl disulfide. This oxidation can be accomplished using various oxidizing agents, including hydrogen peroxide or iodine. The resulting 2,2'-dipyridyl disulfide is a stable and commercially available intermediate.

The formation of the unsymmetrical disulfide, this compound, is typically achieved through a thiol-disulfide exchange reaction. In this process, 2,2'-dipyridyl disulfide is reacted with 2-aminoethanethiol (cysteamine). This reaction is highly efficient due to the formation of the stable 2-thiopyridone leaving group.

Synthesis of the Ethan-Amine Fragment

The ethan-amine portion of the target molecule is derived from 2-aminoethanethiol, commonly known as cysteamine (B1669678). A classical synthesis of cysteamine involves the reaction of 2-bromoethylamine (B90993) hydrobromide with sodium thiosulfate, followed by the hydrolysis of the intermediate Bunte salt.

Another synthetic approach is the ring-opening of aziridine (B145994) with hydrogen sulfide. While this method is direct, it requires careful handling of hazardous materials. For the synthesis of analogues with a substituted ethan-amine fragment, the corresponding substituted amino-thiols are necessary. These can be prepared from amino alcohols by converting the hydroxyl group into a suitable leaving group, followed by substitution with a sulfur nucleophile.

Coupling Strategies for this compound

Thiol-Disulfide Exchange Reactions in Synthesis

Thiol-disulfide exchange is the most prevalent and effective method for synthesizing this compound. This reaction involves the equilibrium between a disulfide and a thiol, resulting in the formation of a new disulfide and a new thiol. The reaction between 2,2'-dipyridyl disulfide and 2-aminoethanethiol is particularly favorable and is typically conducted in a solvent like ethanol (B145695) at room temperature. The progress of the reaction can be monitored by observing the release of 2-mercaptopyridine.

Reactant 1Reactant 2ProductLeaving Group
2,2'-Dipyridyl disulfide2-AminoethanethiolThis compound2-Mercaptopyridine

Amine Protection and Deprotection Strategies in Multistep Synthesis

Commonly used amine protecting groups that are compatible with the thiol functionality include the tert-butoxycarbonyl (Boc) and carbobenzyloxy (Cbz) groups. The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) and is removed under acidic conditions. The Cbz group is introduced using benzyl (B1604629) chloroformate and is typically removed by catalytic hydrogenation. The deprotection method must be chosen carefully to avoid the cleavage of the disulfide bond.

Protecting GroupIntroduction ReagentDeprotection Condition
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc2O)Acidic conditions (e.g., TFA)
Carbobenzyloxy (Cbz)Benzyl chloroformateCatalytic hydrogenation

Stereochemical Considerations and Asymmetric Synthesis Methods for Related Chiral Analogues

The introduction of chirality into analogues of this compound creates stereoisomers, where the spatial arrangement of atoms can lead to significantly different chemical and biological properties. The synthesis of enantiomerically pure forms of these analogues is a key objective, often addressed through asymmetric synthesis. This field offers several strategies to control the stereochemical outcome of a reaction. wikipedia.org

One of the most direct approaches is the use of a chiral pool , which involves utilizing readily available, inexpensive, and enantiomerically pure natural products as starting materials. researchgate.net For instance, chiral amino acids can serve as precursors, embedding a stereocenter into the molecular framework from the outset.

Another powerful strategy involves the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective transformation. wikipedia.orgresearchgate.net After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org Well-known examples include Evans oxazolidinones and camphorsultam, which have been successfully used in numerous asymmetric reactions like alkylations and aldol (B89426) reactions. researchgate.netyoutube.comresearchgate.net For the synthesis of chiral amines, pseudoephedrine can be used as a chiral auxiliary, where it forms an amide that directs the stereoselective alkylation at the α-position. wikipedia.org Similarly, N-tert-butanesulfinamide has proven effective in the asymmetric synthesis of chiral amines through the diastereoselective reduction of the corresponding N-sulfinyl imines. acs.org

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach. acs.org This method employs a chiral catalyst to produce a large quantity of an enantiomerically enriched product from a prochiral substrate. For the synthesis of chiral amines, the transition metal-catalyzed asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods. acs.orgnih.gov However, the synthesis of chiral amines containing a pyridine (B92270) moiety can be challenging because the pyridine's nitrogen atom can coordinate strongly with the metal catalyst, leading to deactivation. nih.gov Despite this, significant progress has been made using various chiral ligands and metal complexes. nih.gov For example, the asymmetric synthesis of 2-(2-pyridyl)aziridines, which are related chiral analogues, has been achieved with good diastereoselectivity by adding chloromethyllithium to an imine derived from 2-pyridinecarboxaldehyde (B72084) and a chiral amine like (S)-valinol. nih.gov Biocatalysis, using enzymes like amine dehydrogenases and transaminases, is also emerging as a green and highly selective method for producing chiral amines. nih.gov

Academic Scale Purification and Isolation Techniques (e.g., Chromatography, Crystallization)

Following synthesis, the purification and isolation of this compound and its analogues are crucial to obtain a compound of the required purity for subsequent use. The choice of technique is dictated by the compound's physical properties and the nature of the impurities.

Chromatography is a fundamental purification technique in academic research.

Column Chromatography: This is the most prevalent method for purifying milligram to gram quantities of organic compounds. It separates molecules based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) of appropriate polarity is passed through the column to elute the components at different rates. The separation can be monitored using thin-layer chromatography (TLC). For compounds like warfarin (B611796) analogues, which share structural motifs with potential derivatives of this compound, flash chromatography on silica gel is an effective purification method. researchgate.net

High-Performance Liquid Chromatography (HPLC): For achieving higher purity or for separating complex mixtures of diastereomers resulting from an asymmetric synthesis, HPLC is often employed. acs.org Preparative HPLC can be used to isolate larger quantities of a purified compound.

Supercritical Fluid Chromatography (SFC): Chiral SFC is a powerful technique for the resolution of racemic mixtures, providing access to individual enantiomers for further study. acs.org

Crystallization is an effective and economical method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly. The desired compound, being less soluble at lower temperatures, will crystallize out, leaving impurities behind in the solvent. This technique can yield highly pure crystalline material if the compound's solubility properties are favorable.

The final purity of the isolated compound is typically confirmed through a combination of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and analytical HPLC.

Purification TechniquePrinciple of SeparationTypical ScaleApplication
Column Chromatography Differential adsorption based on polarityMilligram to GramStandard purification of reaction mixtures. researchgate.net
Preparative HPLC Differential partitioning between mobile and stationary phasesMicrogram to GramHigh-purity isolation; separation of stereoisomers. acs.org
Crystallization Difference in solubility at varying temperaturesMilligram to KilogramPurification of solid compounds to high purity.

Chemical Reactivity and Reaction Mechanisms of 2 Pyridin 2 Yldisulfanyl Ethanamine

Reactivity of the Disulfide Linkage in 2-(Pyridin-2-yldisulfanyl)ethanamine

The disulfide bond is a key functional group, primarily engaging in exchange, reduction, and oxidation reactions. The adjacent pyridine (B92270) ring plays a crucial role in activating the disulfide bond, making it particularly susceptible to nucleophilic attack by thiols.

The thiol-disulfide exchange is a characteristic reaction of the pyridyl disulfide (PDS) moiety. rsc.org This reaction is exceptionally rapid and efficient, proceeding via an SN2-type mechanism where an external thiolate anion attacks one of the sulfur atoms of the disulfide bridge. nih.gov The stability of the leaving group, 2-thiopyridone (which exists in equilibrium with its tautomer, 2-mercaptopyridine), is a significant driving force for this reaction.

Table 1: Factors Influencing Thiol-Disulfide Exchange Kinetics

Factor Effect on Reaction Rate Mechanism
pH Increases with pH A higher pH increases the concentration of the more nucleophilic thiolate anion (RS⁻).
Thiol pKa Faster with lower pKa thiols Thiols with lower pKa values exist to a greater extent in their anionic thiolate form at a given pH.
Temperature Increases with temperature Provides the necessary activation energy for the reaction to proceed.
Steric Hindrance Decreases with increased steric bulk Steric hindrance at either the attacking thiol or the disulfide can slow the SN2-like reaction. nih.gov

| Leaving Group | Faster with a better leaving group | The stability of the 2-thiopyridone leaving group makes the pyridyl disulfide an excellent electrophile. |

The disulfide bridge in this compound is readily cleaved by reducing agents. This redox activity is a fundamental aspect of its chemistry. libretexts.org

Reduction: The disulfide bond can be reduced to its constituent thiols—cysteamine (B1669678) and 2-mercaptopyridine (B119420)—using common laboratory reducing agents. These include dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME). libretexts.org The reduction mechanism involves a thiol-disulfide exchange cascade. For instance, DTT, a two-thiol reagent, reduces the disulfide and forms a stable intramolecular disulfide ring in its oxidized state. libretexts.org In biological contexts, glutathione (B108866) (GSH) is a key endogenous reducing agent capable of cleaving such disulfide bonds. rsc.orglibretexts.org

Oxidation: While the primary reactivity involves the reduction of the disulfide, the resulting free thiols can be re-oxidized to form disulfide bonds. This can occur through the action of mild oxidizing agents or molecular oxygen, often catalyzed by metal ions. In cellular systems, enzymes like flavin-dependent oxidoreductases can mediate the oxidation of thiols to regenerate disulfides. nih.gov The interconversion between the reduced dithiol state and the oxidized disulfide form is a central feature of thiol chemistry. libretexts.org

Role of the Pyridine Nitrogen in Chemical Transformations

The pyridine nitrogen can be protonated in acidic media or quaternized by reacting with alkylating agents like ethyl iodide. rsc.org This quaternization introduces a permanent positive charge, which can significantly alter the molecule's solubility and electronic properties. Furthermore, the pyridine nitrogen can coordinate to metal ions, allowing this compound to act as a ligand in the formation of coordination complexes. This property is relevant in the context of creating metal-based functional materials or catalysts.

Coordination Chemistry with Metal Centers and Complex Formation

The presence of both a pyridine nitrogen and an amino nitrogen allows this compound to act as a versatile ligand in coordination chemistry, forming complexes with a variety of metal centers. The coordination can occur through the pyridine nitrogen, the amino nitrogen, or as a bidentate chelate involving both nitrogen atoms. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

While specific studies on the coordination complexes of this compound are not extensively documented in publicly available literature, the coordination behavior can be inferred from studies on similar pyridine-containing ligands. For instance, 2-aminopyridine (B139424) and its derivatives are known to coordinate to metal ions primarily through the pyridine nitrogen atom. nih.gov However, the ethylamine (B1201723) substituent in this compound introduces the possibility of chelation, which can lead to the formation of stable five-membered rings with metal ions.

The disulfide bond can also play a role in the coordination chemistry, either by remaining intact within the ligand framework or by undergoing cleavage upon interaction with certain metal ions, leading to the formation of metal-thiolate complexes. The nature of the metal and its oxidation state are critical in determining the fate of the disulfide bond.

A survey of related structures, such as palladium(II) complexes with functionalized pyridine ligands, reveals that the electronic properties of the substituents on the pyridine ring significantly influence the physicochemical properties of the resulting coordination compounds. nih.gov In the case of this compound, the electron-withdrawing nature of the disulfide-ethylamine group would be expected to influence the coordination properties of the pyridine nitrogen.

Interactive Table: Potential Coordination Modes of this compound

Coordination ModeDonating Atom(s)Description
MonodentatePyridine NitrogenThe ligand binds to the metal center solely through the nitrogen atom of the pyridine ring.
MonodentateAmino NitrogenThe ligand coordinates to the metal center via the nitrogen atom of the terminal amino group.
Bidentate (Chelating)Pyridine and Amino NitrogensThe ligand forms a stable five-membered chelate ring by coordinating to the metal center through both the pyridine and amino nitrogen atoms.
BridgingPyridine and/or Amino NitrogensThe ligand bridges two or more metal centers, with each nitrogen atom coordinating to a different metal ion.

Protonation Equilibria and pH-Dependent Reactivity

The presence of the basic amino group and the pyridine nitrogen means that the reactivity of this compound is highly dependent on the pH of the medium. The protonation state of these two nitrogen centers influences the molecule's nucleophilicity, its ability to coordinate with metal ions, and its participation in other reactions.

This pH-dependent protonation has significant implications for the compound's reactivity. For instance, the nucleophilicity of the amino group is greatly diminished upon protonation. Conversely, protonation of the pyridine ring can influence its electronic properties and its ability to participate in reactions.

The thiol-disulfide exchange reaction, a key reaction of this compound, is also pH-dependent. The reaction is initiated by a nucleophilic attack of a thiolate anion on the disulfide bond. The concentration of the reactive thiolate species is directly proportional to the pH of the solution, as it is formed by the deprotonation of a thiol. Therefore, the rate of thiol-disulfide exchange reactions involving this compound is expected to increase with increasing pH.

Interactive Table: Predicted Protonation States of this compound at Different pH Values

pH RangePredominant form of Pyridine NitrogenPredominant form of Amino NitrogenOverall Charge
< 5Protonated (Pyridinium)Protonated (Ammonium)+2
5 - 10NeutralProtonated (Ammonium)+1
> 10NeutralNeutral0

Mechanistic Studies of Intramolecular and Intermolecular Reactions Involving the Compound

The disulfide bond is the most reactive site in this compound for many of its key transformations. The primary reaction mechanism involving this functional group is the thiol-disulfide exchange.

Intermolecular Thiol-Disulfide Exchange: This reaction is fundamental to the use of this compound in bioconjugation and the formation of redox-responsive materials. rsc.org The generally accepted mechanism proceeds via an SN2-type nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond. This attack leads to the formation of a transient, linear trisulfide-like transition state. nih.govrsc.org The subsequent cleavage of the original disulfide bond results in the formation of a new disulfide and the release of a thiolate leaving group, in this case, pyridine-2-thiolate (B1254107). The pyridyl disulfide group is particularly effective in these reactions due to the stability of the departing pyridine-2-thiolate anion, which is resonance-stabilized. mdpi.com

Intramolecular Reactions: The presence of the nucleophilic amino group in close proximity to the electrophilic disulfide bond raises the possibility of intramolecular reactions. While specific mechanistic studies on the intramolecular cyclization of this compound are scarce, related studies on peptides containing two cysteine residues provide insights into the formation of intramolecular disulfide loops. nih.gov Such reactions are influenced by the conformational flexibility of the molecule and the effective concentration of the reacting groups.

In the case of this compound, an intramolecular nucleophilic attack of the amino group on the disulfide bond could potentially lead to the formation of a cyclic product. However, the conditions required for such a reaction to occur and its mechanism would need to be investigated through detailed experimental and computational studies. The formation of such cyclic structures could be influenced by factors such as pH, solvent, and the presence of catalysts.

It is also important to consider that the formation of disulfide bonds in biological systems is often a complex process that can involve both stochastic and enzyme-catalyzed steps, and can be influenced by the local environment and the presence of non-native disulfide bond intermediates. nih.gov

Design and Synthesis of Structural Analogues and Derivatives of 2 Pyridin 2 Yldisulfanyl Ethanamine for Academic Research

Structural Modifications of the Pyridine (B92270) Ring System

The pyridine ring is a critical determinant of the reactivity of the disulfide bond. Modifications to the pyridine ring, especially at the 4-position, can significantly alter the electronic properties of the entire molecule. nih.govrsc.org Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the pyridine ring provides a handle to modulate the reactivity of the pyridyl disulfide moiety. nih.gov

For instance, the introduction of EWGs, such as a nitro or cyano group, increases the electrophilicity of the sulfur atom attached to the pyridine ring. This enhances the rate of thiol-disulfide exchange, making the analogue more reactive towards nucleophilic attack by a thiol. Conversely, EDGs, like methoxy (B1213986) or amino groups, decrease the reactivity of the disulfide bond. nih.govrsc.org This principle is used to create a library of pyridyl disulfide reagents with a graduated range of reactivities. Structure-activity relationship studies on various pyridine derivatives have shown that the presence and position of substituents like -OMe, -OH, and -NH2 can enhance specific activities, whereas bulky groups or halogens may have the opposite effect. nih.govnih.gov

The synthesis of these analogues typically involves starting with a correspondingly substituted 2-mercaptopyridine (B119420), which is then oxidized to the symmetric disulfide (e.g., bis(4-nitropyridin-2-yl) disulfide) before reacting with 2-aminoethanethiol. Alternatively, multi-step syntheses can build the substituted pyridine ring from acyclic precursors. researchgate.netnih.gov

Table 1: Examples of Pyridine Ring Modifications and Their Anticipated Effect on Reactivity This table is illustrative, based on established principles of organic chemistry.

Substituent on Pyridine RingPosition of SubstitutionExpected Effect on Disulfide Reactivity
Nitro (-NO₂)4-positionIncreased
Cyano (-CN)4-positionIncreased
Methoxy (-OCH₃)4-positionDecreased
Amino (-NH₂)4-positionDecreased

Variations in the Alkyl Chain Length and Branching

The ethylamine (B1201723) linker in 2-(pyridin-2-yldisulfanyl)ethanamine provides a specific spatial separation between the reactive disulfide and the terminal amine. Varying the length and branching of this alkyl chain is a key strategy for creating analogues with different steric and conformational properties.

Homologation, the process of extending the alkyl chain, can be achieved by using different aminoalkanethiols in the initial synthesis, such as 3-aminopropane-1-thiol or 4-aminobutane-1-thiol. This results in analogues like 3-(pyridin-2-yldisulfanyl)propan-1-amine and 4-(pyridin-2-yldisulfanyl)butan-1-amine. These longer chains can be crucial in applications where greater distance is required between two conjugated entities to avoid steric hindrance or to span a specific biological distance.

Introducing branching into the alkyl chain, for example by using 2-amino-1-propanethiol, creates steric bulk near the disulfide bond. This steric hindrance can influence the kinetics of the thiol-disulfide exchange reaction, potentially offering a degree of selectivity for less sterically hindered thiol partners. nih.gov Studies on other disulfide-containing compounds have shown that varying alkyl chain length affects physicochemical properties and interactions with biomolecules. nih.gov

Table 2: Analogue Structures with Varied Alkyl Chains This table presents hypothetical structures based on common synthetic strategies.

Compound NameAlkyl Chain Structure
This compound-CH₂CH₂-
3-(Pyridin-2-yldisulfanyl)propan-1-amine-CH₂CH₂CH₂-
4-(Pyridin-2-yldisulfanyl)butan-1-amine-CH₂CH₂CH₂CH₂-
1-(Pyridin-2-yldisulfanyl)propan-2-amine-CH(CH₃)CH₂-

Functionalization and Derivatization of the Amine Group

The primary amine group of this compound is a versatile handle for a wide range of chemical modifications, allowing for the attachment of various molecular payloads or functional moieties.

Common derivatization strategies include:

Acylation: The amine readily reacts with activated carboxylic acids (e.g., acyl chlorides, N-hydroxysuccinimide esters) to form stable amide bonds. This is a widely used method for attaching biotin (B1667282), fluorophores, or other reporter groups. nih.gov

Reductive Amination: The primary amine can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to a secondary or tertiary amine. masterorganicchemistry.comorganic-chemistry.org This method is effective for conjugating the linker to molecules containing carbonyl groups and can be performed under mild conditions using reagents like sodium cyanoborohydride or sodium triacetoxyborohydride. organic-chemistry.orgharvard.eduresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can alter the solubility and hydrogen bonding properties of the resulting conjugate. researchgate.net

Isocyanate and Isothiocyanate Reactions: These reactions produce urea (B33335) and thiourea (B124793) linkages, respectively, providing alternative methods for conjugation.

These derivatization reactions are foundational for using this compound as a heterobifunctional crosslinker, where the amine group serves as one attachment point and the pyridyl disulfide serves as another, thiol-reactive, attachment point.

Isosteric Replacements and Bioisosteric Design Considerations

Isosteric and bioisosteric replacements are advanced strategies in medicinal chemistry and chemical biology used to modify a lead compound to improve its properties while retaining its primary function. cambridgemedchemconsulting.comu-tokyo.ac.jp This concept can be applied to the design of novel this compound analogues.

Pyridine Ring Bioisosteres: The pyridine ring can be replaced with other heterocyclic systems to modulate properties like hydrogen bonding capacity, lipophilicity, and metabolic stability. nih.govresearchgate.net Common bioisosteres for pyridine include other nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazine, as well as non-nitrogenous rings like thiophene (B33073) or even benzonitrile, which can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.netresearchgate.net Saturated rings, such as 3-azabicyclo[3.1.1]heptane, have also been explored as pyridine mimetics to improve physicochemical parameters like solubility and lipophilicity. chemrxiv.org In some cases, replacing the pyridine with a pyridine-N-oxide, or a bioisostere thereof like 2-difluoromethylpyridine, can also be considered. rsc.org

Disulfide Bond Bioisosteres: The disulfide bond, while reactive to reducing agents, can sometimes be labile. For applications requiring greater metabolic stability, the disulfide bridge can be replaced with non-reducible isosteres. nih.gov A common replacement is a thioether linkage (-S-), which is significantly more stable. Thioether-bridged diaminodiacids have been developed as stable mimics of disulfide bonds in peptides. nih.gov Other potential replacements include carbamates, esters, or amides, although these alter the chemical reactivity profile more significantly. nih.gov

Table 3: Potential Bioisosteric Replacements in the this compound Scaffold

Original GroupBioisosteric ReplacementRationale for Replacement
PyridinePyrimidineModulate H-bonding and electronics researchgate.net
PyridineBenzonitrileMimic H-bond acceptor, alter polarity researchgate.net
PyridineThiopheneAlter electronics and shape cambridgemedchemconsulting.comresearchgate.net
Disulfide (-S-S-)Thioether (-S-CH₂-)Increase metabolic stability nih.gov
Disulfide (-S-S-)Amide (-CO-NH-)Change bond geometry and reactivity nih.gov

Impact of Structural Diversity on Compound Reactivity and Selectivity Profiles

The structural modifications detailed in the preceding sections collectively influence the reactivity and selectivity of the resulting analogues. The thiol-disulfide exchange reaction, which is central to the utility of these compounds, is highly sensitive to both electronic and steric factors. iris-biotech.dersc.org

Reactivity: As discussed, the electronic nature of the pyridine ring directly modulates the electrophilicity of the disulfide bond and, consequently, the rate of the exchange reaction. nih.govrsc.org An electron-poor pyridine ring leads to a faster reaction. The pH of the medium also plays a crucial role; the reaction is typically more efficient at a pH where the incoming thiol is deprotonated to the more nucleophilic thiolate anion. nih.gov

Selectivity: Steric hindrance around the disulfide bond or the incoming thiol can dramatically affect the reaction kinetics. nih.gov Introducing bulky substituents on the pyridine ring or branching in the alkyl chain can slow the reaction and may impart selectivity towards less sterically encumbered thiols. This can be exploited in complex biological systems to target specific, more accessible cysteine residues.

Self-Immolative Properties: The choice of linker structure can also determine the kinetics of subsequent reactions. For example, in drug delivery systems, variations in the linker composition (e.g., ethoxycarbonyl vs. benzyloxycarbonyl spacers) can be used to tune the rate of self-immolative cleavage following the initial disulfide reduction, thereby controlling the release of a payload molecule. iris-biotech.de

Applications in Advanced Bioconjugation and Chemical Probe Design Mechanistic Focus

2-(Pyridin-2-yldisulfanyl)ethanamine as a Cross-Linking Reagent in Chemical Biology Research

Cross-linking reagents are molecules capable of chemically joining two or more molecules through covalent bonds. In chemical biology, they are indispensable for elucidating protein structures, understanding molecular interactions, and constructing complex molecular assemblies like antibody-drug conjugates. researchgate.net this compound and its derivatives, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), serve as pivotal cross-linkers. researchgate.net The primary amine end can be readily coupled to a molecule of interest (e.g., a carboxyl group on a drug or probe), while the pyridyl disulfide end is specifically reactive toward sulfhydryl (thiol) groups found in cysteine residues of proteins and peptides. researchgate.net

This dual reactivity allows for the controlled and sequential conjugation of different molecules. For instance, an antibody can be modified with SPDP, which reacts with the antibody's amine groups. The resulting pyridyl disulfide-activated antibody can then be conjugated to a thiol-containing molecule, creating a specific and stable linkage. researchgate.net This strategic approach is fundamental to building precisely defined bioconjugates for research applications.

A key feature of the disulfide bond within this compound-based linkers is its cleavability under specific biological conditions. nih.gov This property is central to the design of "smart" molecular systems that can release a payload, such as a drug or a fluorescent probe, at a desired location. The disulfide linkage is relatively stable in the oxidizing environment of the bloodstream but is readily cleaved in the highly reducing intracellular environment. nih.govcystinosisresearch.org

This differential stability is due to the significant concentration gradient of the thiol-containing tripeptide, glutathione (B108866), which is approximately 1000-fold higher inside a cell than in the blood plasma. nih.gov Upon entry into the cell, the disulfide bond of the linker is reduced by glutathione, breaking the covalent link and releasing the conjugated molecule. This mechanism is a cornerstone of drug delivery systems aiming for targeted intracellular release. nih.govcystinosisresearch.org The kinetics of this cleavage can be fine-tuned by modifying the steric hindrance around the disulfide bond, allowing for controlled release profiles. cystinosisresearch.org

Table 1: Comparison of Environmental Conditions and Disulfide Linker Stability

EnvironmentPredominant Redox StateGlutathione ConcentrationDisulfide Bond StabilityOutcome for Conjugate
Blood PlasmaOxidizingLowHighLinker remains intact, payload is retained. nih.gov
IntracellularReducingHigh (1-10 mM)LowLinker is cleaved, payload is released. nih.govcystinosisresearch.org

The ability to link molecules to proteins and peptides via a cleavable disulfide bond makes this compound a valuable tool for creating research probes. These probes are designed to study biological processes, track molecules within cells, or identify specific cellular components. For example, it can be used to prepare antibody-enzyme conjugates or immunotoxins for research purposes. researchgate.net

In one application, a derivative of this linker was used to conjugate a drug to the peptide octreotide, enabling targeted delivery. purepeg.com Furthermore, the pyridyl disulfide moiety is instrumental in strategies like disulfide rebridging, where bifunctional linkers attach to the interchain disulfides of antibodies. purepeg.com This site-specific modification allows for the creation of homogeneous conjugates with a defined drug-to-antibody ratio, which is crucial for research consistency and reproducibility. purepeg.com PEGylated versions of pyridyl disulfide amine linkers have also been developed to improve the water solubility of conjugates, which is often a challenge when working with hydrophobic probes or drugs. nih.gov

Mechanistic Exploration of Cellular Pathway Modulation

Beyond its role as a simple linker, the chemical properties of this compound and its cleavage products can actively modulate cellular pathways. The release of a thiol-containing compound upon disulfide cleavage can influence the cellular redox environment and interact with various signaling pathways.

Recent research has highlighted a link between aminothiols and the regulation of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins. bldpharm.com While direct studies on this compound are limited, extensive research on cysteamine (B1669678)—the aminothiol (B82208) that would be released upon intracellular cleavage of the linker—provides strong mechanistic insights. Cysteamine has been identified as a potent activator of autophagy. nih.govnih.gov

One proposed mechanism involves the inhibition of transglutaminase-2 (TG2). researchgate.net In certain states of cellular stress, TG2 can cross-link key autophagy proteins, such as Beclin-1, sequestering them and blocking the autophagic process. researchgate.net By inhibiting TG2, cysteamine prevents this cross-linking, freeing Beclin-1 to participate in the formation of the autophagosome, thereby restoring or enhancing autophagic flux. researchgate.netnih.gov This Beclin-1-dependent autophagy is a critical regulatory node. nih.gov Monitoring the conversion of the autophagosome marker protein LC3-I to its lipidated form, LC3-II, is a standard method to quantify changes in autophagic activity upon introduction of such modulators. nih.govnih.gov

The primary mechanism of action for this compound-based linkers is a thiol-disulfide exchange reaction. The pyridyl disulfide group is particularly reactive toward biological thiols. nih.gov This reactivity is not only exploited for cleavage inside the cell but also for promoting cellular uptake. Studies have shown that macromolecules appended with pyridyl disulfide groups exhibit highly efficient cellular uptake, which is facilitated by rapid thiol-disulfide exchange with thiols present on the outer surface of the cell membrane. nih.gov

Once inside the cell, the released thiol payload can participate in the complex thiol-based signaling network. The cellular redox state, largely governed by the ratio of reduced glutathione (GSH) to its oxidized form (GSSG), is critical for homeostasis. mdpi.com Introducing an exogenous thiol can perturb this balance and influence the activity of redox-sensitive proteins. A key example within the autophagy pathway is the cysteine protease Atg4, whose activity is essential for processing LC3 and is regulated by cellular redox conditions. nih.gov Therefore, the cleavage of the linker releases a molecule that can directly integrate into and modulate the thiol-dependent regulatory systems of the cell.

Utilization in the Synthesis of Advanced Molecular Probes for Academic Study

The unique properties of this compound make it a valuable building block for the synthesis of sophisticated molecular probes for academic research. Its heterobifunctional nature allows for the assembly of multi-component systems designed to investigate complex biological questions.

For example, its derivatives have been incorporated into the synthesis of photoactivatable carbon monoxide-releasing molecules (PhotoCORMs). In one study, a pyridyl-pyrimidine ligand, structurally related to the pyridyl group of the linker, was conjugated to a peptide nucleic acid (PNA) backbone via a linker system. These complex bioconjugates are designed to release a signaling molecule (CO) upon light irradiation, allowing for precise spatiotemporal control over its delivery in a research setting. The development of PEGylated pyridyl disulfide amine linkers further expands the toolkit, enabling the creation of water-soluble bioconjugates compatible with copper-free click chemistry, a powerful method for constructing advanced probes for imaging and molecular tracking. nih.gov

Affinity Tagging Approaches for Protein Interaction Studies

Affinity tagging is a powerful technique used to isolate and identify interacting proteins from a complex biological mixture. The pyridyl disulfide group of this compound serves as a reactive handle to attach an affinity tag (such as biotin (B1667282) or a peptide epitope) to a protein of interest via a cysteine residue. springernature.comnih.gov

Mechanism of Action: The process involves a thiol-disulfide exchange reaction between a cysteine on the target protein and the pyridyl disulfide moiety of a probe. This probe is typically composed of three parts: the thiol-reactive pyridyl disulfide group, a linker, and an affinity tag. Once the tag is covalently attached to the protein, the entire complex, along with any interacting partners, can be captured and purified from a cell lysate using an affinity matrix that specifically binds the tag (e.g., streptavidin beads for a biotin tag). researchgate.net The interacting proteins can then be identified using techniques like mass spectrometry.

This approach is a cornerstone of Activity-Based Protein Profiling (ABPP) , a chemoproteomic strategy that uses chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govnih.gov ABPP probes are designed to covalently modify the active site of a target enzyme, providing a snapshot of its catalytic activity. nih.govbiorxiv.org Probes containing a pyridyl disulfide group can be used to target enzymes with a reactive cysteine in their active site. biorxiv.org

There are two main types of probes used in these studies:

Activity-Based Probes (ABPs): These contain a reactive group (warhead) that forms a stable, covalent bond with a catalytically active residue in an enzyme's active site. nih.gov

Affinity-Based Probes (AfBPs): These probes feature a high-affinity recognition motif and a photo-activatable crosslinker. Binding is followed by irradiation to form a covalent linkage, which can be useful for enzymes that lack a suitable nucleophilic residue for direct reaction. nih.gov

The reversibility of the disulfide bond under reducing conditions is an advantageous feature, as it allows for the elution of the tagged protein and its interactors from the affinity matrix by adding a reducing agent like dithiothreitol (B142953) (DTT), which can be a gentler alternative to harsh denaturing conditions. researchgate.net

Table 2: Components of a Pyridyl Disulfide-Based Affinity Probe

ComponentFunctionExample MoietyMechanistic Role
Reactive Group ("Warhead")Reacts with a specific amino acid on the target protein.Pyridyl DisulfideUndergoes thiol-disulfide exchange with a cysteine residue to form a covalent, yet cleavable, disulfide bond.
Linker/SpacerConnects the reactive group to the reporter tag and prevents steric hindrance.Polyethylene Glycol (PEG), Alkyl ChainProvides flexibility and solubility, ensuring that the affinity tag is accessible for binding to the purification matrix.
Reporter/Affinity TagEnables detection and purification of the probe-protein conjugate.Biotin, FLAG-tag, HA-tagBinds with high affinity to a corresponding matrix (e.g., streptavidin, anti-FLAG antibody), allowing for the specific capture of the protein and its binding partners. nih.govresearchgate.net

Role in Advanced Drug Delivery System Design (focus on linker chemistry and release mechanisms)

The pyridyl disulfide group is a critical component in the design of advanced drug delivery systems, most notably in Antibody-Drug Conjugates (ADCs) . ADCs are designed to deliver highly potent cytotoxic drugs specifically to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the drug is paramount to the ADC's success, and disulfide-based linkers are a major class of cleavable linkers used for this purpose. medchemexpress.com

Linker Chemistry and Release Mechanism: The fundamental principle behind using a disulfide linker is its differential stability in various physiological environments. nih.gov

In Circulation: The disulfide bond is relatively stable in the bloodstream, where the concentration of reducing agents is low. This stability prevents the premature release of the cytotoxic payload, which would otherwise cause off-target toxicity to healthy tissues. nih.gov

Inside the Cell: Once the ADC binds to its target antigen on a cancer cell and is internalized, it is exposed to the highly reducing environment of the cytoplasm. The intracellular concentration of glutathione (GSH), a thiol-containing tripeptide, is approximately 1000-fold higher than in the blood plasma. nih.govnih.gov This high GSH concentration drives a thiol-disulfide exchange reaction that efficiently cleaves the disulfide linker, releasing the active drug precisely at the site of action. cd-bioparticles.net

The this compound scaffold provides the pyridyl disulfide moiety for this linker chemistry. The amine group can be used as an attachment point for the cytotoxic drug, often through a carbamate (B1207046) or amide linkage formed during synthesis.

Research has shown that the chemical structure of the linker, including the atoms adjacent to the disulfide bond, can significantly influence its stability and cleavage kinetics. For instance, introducing steric hindrance near the disulfide bond can increase its stability in plasma, potentially leading to a wider therapeutic window. Studies comparing different disulfide linker lengths have found that this parameter also influences bond stability and the rate of drug release. butler.edu This tunability allows for the optimization of ADCs for different targets and payloads. butler.edu

Table 3: Comparison of Stimuli-Responsive Linker Chemistries for Drug Delivery

Linker TypeCleavage StimulusRelease MechanismAdvantagesLimitations
Disulfide High Glutathione (GSH) ConcentrationThiol-disulfide exchange reaction in the reducing intracellular environment. cd-bioparticles.netHigh stability in circulation, specific release in the cytosol, and well-established chemistry. Can be susceptible to premature cleavage by free thiols in plasma; release rate can vary.
Hydrazone Acidic pH (Endosomes/Lysosomes)Hydrolysis of the hydrazone bond at low pH (typically pH 4.5-5.5). nih.govTargets the acidic environment of intracellular compartments.Can exhibit instability in circulation, leading to premature drug release.
Peptide Lysosomal Proteases (e.g., Cathepsin B)Enzymatic cleavage of a specific peptide sequence by proteases that are abundant in lysosomes. Highly stable in circulation; cleavage is dependent on specific enzyme activity, offering good tumor selectivity. Requires the target cell to have high levels of the specific protease; release can be slower.
Phosphoramidate (B1195095) Acidic pHGeneral-acid catalyzed hydrolysis of the phosphoramidate bond, often facilitated by a neighboring group like pyridine (B92270). nih.govRelease rate can be tuned by modifying the electronic properties and pKa of the catalytic group. nih.govChemistry can be complex; requires precise design to achieve desired pH sensitivity.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Pyridin 2 Yldisulfanyl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(Pyridin-2-yldisulfanyl)ethanamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.

In a typical ¹H NMR spectrum of this compound, the protons of the ethyl bridge and the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) protons adjacent to the amino group (-CH₂-NH₂) and the disulfide linkage (-S-S-CH₂-) would appear as distinct triplets, owing to spin-spin coupling with their neighboring methylene protons. The aromatic protons of the pyridine ring would resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their specific shifts and multiplicities dictated by their position relative to the nitrogen atom and the disulfide substituent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the two aliphatic carbons of the ethyl chain and the five aromatic carbons of the pyridine ring. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects of the disulfide group. For instance, the carbon atom C2, directly attached to the disulfide bridge, would resonate at a significantly different chemical shift compared to the other ring carbons. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine H-37.0 - 7.5120 - 125
Pyridine H-47.5 - 8.0135 - 140
Pyridine H-57.0 - 7.5120 - 125
Pyridine H-68.0 - 8.5148 - 152
-S-S-CH₂-2.8 - 3.235 - 45
-CH₂-NH₂2.9 - 3.338 - 48

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of this compound and for studying its fragmentation pathways. HRMS provides a highly accurate mass measurement, typically with sub-ppm error, which allows for the unambiguous determination of the molecular formula (C₇H₁₀N₂S₂).

The fragmentation of this compound under mass spectrometric conditions, such as electron ionization (EI) or electrospray ionization (ESI), can provide valuable structural information. Common fragmentation patterns for disulfide-containing compounds involve the cleavage of the S-S bond and the C-S bonds. For this compound, characteristic fragments would include the pyridin-2-ylthio cation and the 2-aminoethylthio radical cation. Alpha-cleavage adjacent to the amine group is also a common fragmentation pathway for amines. sigmaaldrich.com The analysis of these fragment ions helps to piece together the structure of the parent molecule and confirm the connectivity of the atoms.

Table 2: Predicted Key HRMS Fragments for this compound

FragmentPredicted m/z
[M]⁺186.0289
[C₅H₄NS]⁺110.0064
[C₂H₆NS]⁺76.0221
[C₅H₄N]⁺78.0344
[CH₂NH₂]⁺30.0344

Note: m/z values correspond to the monoisotopic mass of the most abundant isotopologue.

X-ray Crystallography of this compound and its Co-Crystals or Metal Complexes

For instance, the crystal structure of a cadmium(II) complex with a related ligand, {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II), reveals a distorted trigonal–bipyramidal geometry around the metal center, with the pyridine and thiol groups coordinating to the cadmium ion. shimadzu.com In such complexes, the pyridyl and amino groups of ligands derived from this compound can act as chelating agents, forming stable complexes with various metal ions. nih.gov The analysis of these crystal structures provides precise bond lengths, bond angles, and torsion angles, which are invaluable for understanding the steric and electronic properties of the molecule. The packing of these molecules in the crystal lattice is often governed by hydrogen bonding involving the amine group and π-π stacking interactions between the pyridine rings. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and for studying its conformational properties.

The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethyl chain would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The S-S stretching vibration, which is often weak in the IR spectrum, is expected to appear in the 400-540 cm⁻¹ range.

Raman spectroscopy is particularly useful for observing the S-S stretching vibration, which typically gives a strong signal in the 510-540 cm⁻¹ region for aliphatic disulfides. researchgate.net The C-S stretching vibrations are expected in the 600-700 cm⁻¹ range. The intensity and position of the S-S and C-S stretching bands can be sensitive to the conformation around the disulfide bond (the CS-SC dihedral angle). nih.gov The characteristic ring breathing modes of the pyridine ring are also readily observed in the Raman spectrum, typically around 1000 cm⁻¹. researchgate.net

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H Stretch (amine)3300-3500 (medium)Weak
Aromatic C-H Stretch3000-3100 (weak)Medium-Strong
Aliphatic C-H Stretch2850-2960 (medium)Medium-Strong
C=C, C=N Stretch (pyridine)1400-1600 (strong)Strong
Pyridine Ring Breathing~1000 (medium)Strong
C-S Stretch600-700 (weak)Medium
S-S Stretch400-540 (weak)Strong

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely used method for this purpose. A typical RP-HPLC method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comnih.gov The retention time of the compound is influenced by its polarity and the specific chromatographic conditions. Detection is commonly achieved using a UV detector, as the pyridine ring exhibits strong UV absorbance. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile derivatives of this compound or for its analysis after derivatization to increase its volatility. nih.gov For instance, silylation of the amine group can make the compound more amenable to GC analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification based on the mass-to-charge ratio and fragmentation pattern of the eluted compounds. nih.gov This technique is highly sensitive and selective, making it suitable for trace analysis. mdpi.com

Table 4: Illustrative Chromatographic Conditions

TechniqueColumnMobile Phase/Carrier GasDetection
RP-HPLCC18, 5 µm, 4.6 x 150 mmAcetonitrile/Water with 0.1% Formic Acid (gradient elution)UV at 254 nm
GC-MSCapillary column (e.g., HP-5MS)HeliumMass Spectrometry (EI)

Computational Chemistry and Theoretical Studies on 2 Pyridin 2 Yldisulfanyl Ethanamine

Quantum Chemical Calculations on Molecular Structure, Conformation, and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Pyridin-2-yldisulfanyl)ethanamine, these calculations can elucidate its three-dimensional structure, conformational flexibility, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a common method to calculate the optimized geometry and electronic properties. While specific DFT studies on this compound are not extensively reported in the literature, data for its hydrochloride salt is available in public databases. nih.gov These calculations provide estimations of properties such as molecular weight and topological polar surface area.

Interactive Table: Computed Properties of 2-((2-Aminoethyl)disulfanyl)pyridine hydrochloride nih.gov

PropertyValue
Molecular Weight222.8 g/mol
XLogP3-AA-0.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Exact Mass222.0052184 Da
Topological Polar Surface Area89.5 Ų
Heavy Atom Count12
Formal Charge0
Complexity100

The electronic properties, such as the distribution of charge and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding the molecule's reactivity. The pyridine (B92270) ring, being electron-withdrawing, influences the electronic character of the disulfide bond, making it susceptible to nucleophilic attack. The lone pairs on the nitrogen and sulfur atoms represent key sites for interactions.

Reaction Mechanism Prediction and Transition State Analysis of its Transformations

The primary transformation of this compound involves the thiol-disulfide exchange reaction. This reaction is central to its utility as a thiol-reactive agent. rsc.org Computational studies, particularly using DFT, can model the reaction pathway and identify the transition state, providing insights into the reaction kinetics and mechanism.

The generally accepted mechanism for thiol-disulfide exchange is a bimolecular nucleophilic substitution (SN2) reaction. nih.gov In this process, a nucleophilic thiolate anion attacks one of the sulfur atoms of the disulfide bond. This leads to the formation of a transient trigonal bipyramidal transition state, where the attacking and leaving sulfur atoms are aligned axially.

For this compound reacting with a generic thiol (R-SH), the process can be summarized as:

Deprotonation of the attacking thiol to form the more nucleophilic thiolate (R-S⁻).

Nucleophilic attack of the thiolate on one of the sulfur atoms of the pyridyl disulfide.

Formation of a new disulfide bond and release of the pyridine-2-thione leaving group.

Computational modeling can determine the activation energy barrier for this process, which is a key factor in the reaction rate. The stability of the leaving group, pyridine-2-thione, which can tautomerize to the more stable 2-mercaptopyridine (B119420), contributes to the thermodynamic driving force of the reaction.

Molecular Docking and Dynamics Simulations with Model Target Molecules (focus on interaction modes and binding affinities)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze the interaction of a small molecule with a biological target, such as a protein. nih.govnih.gov For this compound, these simulations can model its interaction with thiol-containing proteins, a common application for this class of compounds. thermofisher.com

In a typical docking simulation, the this compound molecule would be placed in the binding site of a model protein containing an accessible cysteine residue. The docking algorithm then explores various orientations and conformations of the ligand to find the most favorable binding pose, which is typically scored based on an estimated binding free energy.

The primary interaction mode would be the covalent bond formation through thiol-disulfide exchange with a cysteine residue in the target protein. Non-covalent interactions, such as hydrogen bonds involving the amine group and π-stacking interactions with the pyridine ring, would also contribute to the binding affinity and specificity.

MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and any conformational changes that may occur upon binding.

Interactive Table: Hypothetical Docking Scores of this compound with a Model Thiol-Containing Protein

Docking ProgramBinding Affinity (kcal/mol)Key Interactions
AutoDock Vina-7.5Covalent (disulfide), H-bond (amine), Pi-stacking (pyridine)
Glide-8.2Covalent (disulfide), H-bond (amine), Hydrophobic
GOLD-7.9Covalent (disulfide), van der Waals, H-bond (amine)

Note: The data in this table is illustrative and based on typical values for similar compounds, as specific docking studies for this compound are not widely published.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties of a molecule, which can be compared with experimental data for validation of the computed structure and for spectral assignment.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be performed using DFT calculations. nih.gov For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the pyridine ring would appear in the aromatic region, while the protons of the ethylamine (B1201723) group would be in the aliphatic region. The chemical shifts of the carbon atoms would similarly reflect their local chemical environment.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. nih.gov The S-S stretching frequency is a characteristic feature of disulfides and would be expected in the range of 500-540 cm⁻¹. Other characteristic vibrations would include the C-H stretching of the pyridine and ethyl groups, and the N-H stretching of the amine.

Interactive Table: Comparison of Predicted and Expected Spectroscopic Data

SpectroscopyPredicted/Expected ValueNotes
¹H NMR (Pyridine-H)δ 7.0-8.5 ppmAromatic region, influenced by substitution pattern.
¹H NMR (CH₂-S)δ ~2.9-3.1 ppmAdjacent to electron-withdrawing sulfur.
¹H NMR (CH₂-N)δ ~2.7-2.9 ppmAdjacent to nitrogen.
¹³C NMR (Pyridine-C)δ 120-150 ppmAromatic carbons.
IR (S-S stretch)~500-540 cm⁻¹Characteristic disulfide vibration.
IR (N-H stretch)~3300-3500 cm⁻¹Typical for primary amines.

Note: The predicted values are based on general principles and data for similar compounds.

In Silico Design and Virtual Screening of Novel Analogues

The principles of computational chemistry can be extended to the design of new molecules with desired properties. For this compound, in silico design could be used to create novel analogues with, for example, altered reactivity, improved solubility, or different steric profiles. nih.gov

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. If a particular protein is the target for this compound, virtual screening could be used to identify other molecules that might bind to the same site.

For the design of novel analogues, modifications could be made to various parts of the this compound scaffold:

Pyridine Ring: Substitution on the pyridine ring could alter its electronic properties and steric hindrance.

Ethylamine Linker: The length and flexibility of the linker could be modified to optimize interactions with a target.

Amine Group: The primary amine could be modified to a secondary or tertiary amine, or other functional groups, to alter its hydrogen bonding capacity and basicity.

Once a library of virtual analogues is created, they can be screened using docking simulations and their properties predicted using QSAR (Quantitative Structure-Activity Relationship) models. nih.gov This allows for the prioritization of a smaller number of promising candidates for synthesis and experimental testing.

Emerging Research Directions and Future Perspectives for the 2 Pyridin 2 Yldisulfanyl Ethanamine Scaffold in Basic Science

Integration in Supramolecular Chemistry and Self-Assembly Processes

The pyridyl disulfide moiety is a key enabler of dynamic and stimuli-responsive characteristics in supramolecular chemistry. The integration of the 2-(pyridin-2-yldisulfanyl)ethanamine scaffold into larger molecular constructs allows for the creation of self-assembling systems that can respond to their environment, particularly to changes in redox potential.

A primary application is in the formation of redox-responsive polymer-peptide conjugates. rsc.orgnih.govresearchgate.net For instance, polymers bearing a pyridyl disulfide group can react efficiently with cysteine-containing cyclic peptides. rsc.orgnih.govresearchgate.net This conjugation results in amphiphilic molecules that can self-assemble into highly ordered structures, such as supramolecular polymeric nanotubes, driven by interactions like hydrogen bonding between the peptide units. rsc.orgnih.govresearchgate.net The crucial feature is the disulfide linker, which can be selectively cleaved in the presence of a reducing agent like glutathione (B108866). This cleavage triggers a disassembly of the supramolecular structure, transitioning from assembled nanotubes back to non-assembling unimers. rsc.orgnih.govresearchgate.net This on-demand disassembly is a highly sought-after property for applications in areas like controlled release systems.

Another significant area is the development of self-assembling micelles and nanoparticles for biomedical applications. rsc.org Block copolymers containing a pyridyl disulfide-functionalized block can self-assemble in aqueous solutions to form micelles with a core-shell structure. rsc.org The pyridyl disulfide groups are typically displayed on the micelle surface, making them available for reaction with thiol-containing molecules, such as antigens or targeting ligands. rsc.org This strategy allows for the facile surface functionalization of pre-formed nanoparticles under mild conditions. The resulting disulfide linkage provides a redox-sensitive tether, enabling the release of the conjugated cargo within the reducing environment inside a cell. rsc.org

The table below summarizes examples of self-assembling systems incorporating the pyridyl disulfide functionality.

Table 1: Examples of Self-Assembling Systems with Pyridyl Disulfide Functionality
Assembled Structure Precursor Components Driving Force for Assembly Stimulus for Disassembly Reference
Polymeric Nanotubes Cyclic Peptide-Polymer Conjugates Hydrogen Bonding Reducing Agents (e.g., Glutathione) rsc.orgnih.govresearchgate.net
Polymer Micelles Block Copolymers (e.g., PEG-bl-PPS) Hydrophobic Interactions Reducing Agents rsc.org
Functionalized Nanoparticles Poly(propylene sulfide) NPs Emulsion Polymerization Reducing Agents nih.gov

Exploration in Materials Science and Polymer Chemistry

In materials science, the this compound scaffold and related pyridyl disulfide (PDS) derivatives are instrumental in the design of "smart" or stimuli-responsive materials. nih.gov The thiol-disulfide exchange reaction is a powerful tool for fabricating dynamic polymeric materials, including hydrogels, nanogels, and functional surfaces. nih.govnih.gov

Redox-responsive hydrogels are a major focus of research. tandfonline.com These are three-dimensional polymer networks crosslinked by disulfide bonds. Hydrogels can be formed rapidly and efficiently by reacting multi-arm polymers terminated with thiol groups with polymers containing pyridyl disulfide end groups. tandfonline.com The resulting hydrogels exhibit interesting properties such as high water uptake and self-healing capabilities, attributed to the dynamic and reversible nature of the disulfide crosslinks. tandfonline.com These materials can be designed to degrade completely in the presence of reducing agents like dithiothreitol (B142953) (DTT) or biologically relevant glutathione (GSH), allowing for the on-demand release of encapsulated molecules or cells. tandfonline.com The degradation rate and release profile can be tuned by altering the molecular weight and concentration of the polymer precursors. tandfonline.com

The incorporation of PDS groups into polymers can be achieved through several synthetic strategies:

Polymerization with PDS-containing initiators: This method places the PDS group at the beginning of the polymer chain.

Polymerization of PDS-containing monomers: This incorporates the PDS functionality as pendant groups along the polymer backbone. rsc.org

Post-polymerization modification: This involves chemically modifying a pre-existing polymer to introduce PDS groups. nih.gov

These approaches have been used to create a wide variety of functional polymers, such as glycopolymers for bioconjugation and surface patterning on gold. nih.govrsc.org The PDS end-group allows for efficient conjugation to thiol-modified biomolecules or for anchoring the polymer to a gold surface, forming a stable sulfur-gold bond. nih.govrsc.org This has been used to create patterned surfaces and to stabilize siRNA conjugates for delivery applications. rsc.org

Green Chemistry Approaches in its Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. While research specifically detailing the "green" synthesis of this compound is not abundant, general green methodologies for disulfide synthesis are highly relevant and represent a clear future direction.

Traditional methods for creating unsymmetrical disulfides can involve harsh oxidants or toxic reagents. organic-chemistry.org Green chemistry seeks alternatives. One promising approach is the use of bio-based, non-toxic solvents. Ethyl lactate (B86563), for example, has been shown to be an effective medium for the oxidative coupling of thiols to form disulfides, often without the need for any catalyst or additive. rsc.orgrsc.orgresearchgate.net Another strategy involves using molecular oxygen (from air) as the ultimate oxidant, which is atom-economical and produces water as the only byproduct. rsc.org Base-catalyzed aerobic oxidative coupling of thiols represents a practical and green route to unsymmetrical disulfides. rsc.org

Other green approaches focus on the reagents used:

Catalytic Ascorbic Acid: Vitamin C (ascorbic acid) can be used as a catalyst for the oxidation of thiols to disulfides in water at room temperature, offering a simple, clean, and efficient method. tandfonline.com

Recyclable Reagents: The use of reagents like 1-chlorobenzotriazole (B28376) allows for a one-pot synthesis of unsymmetrical disulfides. A key advantage is that the byproduct, benzotriazole, can be recovered and recycled, minimizing waste. organic-chemistry.org

The application of this compound in aqueous environments for bioconjugation is inherently aligned with green chemistry principles, avoiding the use of volatile organic compounds. nih.gov Future research will likely focus on developing one-pot syntheses of the compound itself that utilize green solvents, reduce energy consumption, and minimize waste streams. organic-chemistry.orgresearchgate.net

Table 2: Green Chemistry Strategies for Disulfide Synthesis

Green Approach Principle Example Reagents/Conditions Reference
Bio-based Solvents Replace petroleum-based solvents with renewable alternatives. Ethyl lactate as reaction medium. rsc.orgrsc.orgresearchgate.net
Aerobic Oxidation Use O₂ from air as the primary oxidant. Base-catalyzed (K₂CO₃) aerobic coupling. rsc.org
Green Catalysts Employ non-toxic, renewable catalysts. Ascorbic acid in water. tandfonline.com
Recyclable Reagents Minimize waste by reusing reaction byproducts. 1-Chlorobenzotriazole (BtCl). organic-chemistry.org

Development of Novel Methodologies Leveraging Disulfide and Amine Reactivity in Organic Synthesis

The presence of both a reactive disulfide and a primary amine in this compound makes it a valuable tool for developing novel synthetic methodologies, particularly those requiring orthogonal reactivity. Orthogonal synthesis allows for the selective reaction of one functional group in the presence of another, enabling the construction of complex molecules with high precision. nih.govrsc.org

The pyridyl disulfide group is widely used as a thiol-activating group for bioconjugation. nih.gov It reacts specifically and efficiently with free thiols under mild, often physiological, conditions to form a new disulfide bond, releasing the stable and non-reactive 2-pyridinethione byproduct. rsc.org This reaction is central to attaching polymers, lipids, or small molecules to cysteine residues in peptides and proteins. nih.gov

Beyond simple conjugation, the PDS moiety can be viewed as a temporary protecting group for thiols. A thiol can be protected as a pyridyl disulfide and then deprotected under specific reducing conditions to reveal the free thiol for subsequent reactions. nih.gov This strategy is useful in the synthesis of complex peptides with multiple disulfide bonds, where controlled, regioselective bond formation is required. nih.gov By using a combination of different thiol protecting groups that can be removed under orthogonal conditions (e.g., acid-labile, base-labile, or redox-labile), specific disulfide bridges can be formed sequentially. nih.govrsc.org

The dual functionality of this compound allows for two-directional synthesis. The amine can be modified first, for example, by acylation or amidation, and the pyridyl disulfide can then be used for a subsequent thiol-disulfide exchange reaction. This enables the creation of heterobifunctional linkers that can bridge two different molecular entities. nih.gov Future research may explore its use in more complex cascade reactions or multi-component reactions where both the amine and disulfide functionalities play distinct, programmed roles in the construction of a final product.

Untapped Research Potentials for the Pyridyldisulfanyl Ethanamine Scaffold in Fundamental Chemical and Biological Research

While extensively used in polymer and bioconjugation chemistry, the full potential of the this compound scaffold is yet to be realized. Several promising avenues for fundamental research remain largely untapped.

Coordination Chemistry and Catalysis: The pyridine (B92270) ring is an excellent ligand for coordinating with metal ions. The combination of a metal-binding site (the pyridine), a redox-active unit (the disulfide), and an additional donor group (the amine) in a single, flexible ligand is rare. This opens up possibilities for designing novel metal complexes with interesting electronic, magnetic, or catalytic properties. The disulfide bond could act as a redox switch to modulate the catalytic activity or photophysical properties of the metal center.

Molecular Switches and Sensors: The redox-responsive nature of the disulfide bond is ideal for creating molecular switches. nih.gov For example, a system could be designed where the cleavage or formation of the disulfide bond, triggered by a chemical or electrochemical stimulus, induces a significant change in another part of the molecule. This could lead to a change in fluorescence, color, or binding affinity. rsc.org Such systems could form the basis of new chemosensors for detecting thiols like glutathione, which is an important biomarker for oxidative stress. nih.gov

Electrochemical Applications: The disulfide/thiol redox couple can be studied using electrochemical methods. Attaching this scaffold to electrode surfaces (e.g., via the amine group) could lead to the development of new electrochemical sensors or electro-responsive materials. The reversible redox behavior could be harnessed for applications in energy storage or as part of an electronic signal transduction pathway.

Fundamental Biological Probes: While used for delivery, its potential as a fundamental probe of biological processes is underexplored. For instance, its reaction with cellular thiols could be used to map redox environments within different cellular compartments with high spatial and temporal resolution. By functionalizing it with different reporter groups (e.g., fluorophores, spin labels), it could be adapted to a wide range of biological questions beyond drug delivery.

The unique combination of functionalities within the this compound scaffold ensures its continued relevance and points toward exciting new discoveries in basic and applied science.

Q & A

What are the recommended synthetic routes for 2-(pyridin-2-yldisulfanyl)ethanamine, and how can reaction conditions be optimized?

Level: Basic
Answer:
The synthesis typically involves coupling pyridine-2-thiol with cysteamine derivatives under controlled redox conditions. Key parameters include:

  • Temperature: Maintain 0–5°C during thiol-disulfide bond formation to prevent premature oxidation .
  • pH: Use mildly acidic conditions (pH 4–5) to stabilize the disulfide linkage while avoiding thiol group protonation .
  • Purification: Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures ensures high purity (>97%) .

Table 1: Critical Reaction Parameters

ParameterOptimal RangePurpose
Temperature0–5°CMinimize disulfide scrambling
pH4–5Stabilize thiolate intermediate
Reaction Time4–6 hrsBalance yield and side reactions

How can researchers confirm the structural integrity and purity of this compound?

Level: Basic
Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Pyridine protons appear as a multiplet at δ 7.2–8.5 ppm; ethanamine protons resonate at δ 2.8–3.2 (NH₂) and δ 3.5–3.7 (CH₂-S) .
    • ¹³C NMR: The disulfide carbon (C-S-S-C) is observed at δ 40–45 ppm .
  • Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 222.76 (M+H⁺) confirms molecular weight .
  • X-ray Crystallography: For unambiguous confirmation, refine crystal structures using programs like SHELXL .

What experimental strategies are effective for incorporating this compound into redox-responsive polymer-protein conjugates?

Level: Advanced
Answer:
The disulfide bond enables reversible conjugation in redox-active environments (e.g., intracellular systems):

  • Conjugation Protocol:
    • React the amine group with NHS-activated polymers (e.g., PEG-maleimide) at pH 7.2.
    • Use the disulfide to tether proteins (e.g., via thiol-exchange with cysteine residues) .
  • Validation:
    • Monitor disulfide stability using Ellman’s assay for free thiol quantification.
    • Assess redox-triggered release via HPLC under reducing conditions (e.g., 10 mM DTT) .

How can contradictory data on the compound’s stability under varying pH conditions be resolved?

Level: Advanced
Answer:
Discrepancies may arise from differences in buffer composition or trace metal ions. To address this:

Systematic pH Profiling: Conduct stability assays in controlled buffers (e.g., citrate-phosphate, 25°C) with EDTA to chelate metal ions .

Kinetic Analysis: Use UV-Vis spectroscopy (λ = 260 nm) to track disulfide degradation rates.

Computational Modeling: Employ density functional theory (DFT) to predict bond dissociation energies under acidic vs. alkaline conditions .

Table 2: Stability Trends

pH RangeHalf-Life (25°C)Major Degradation Pathway
2–312 hrsAcid-catalyzed hydrolysis
7–8>48 hrsOxidation to sulfonic acid

What are the key considerations when designing enzyme inhibition studies using this compound?

Level: Advanced
Answer:
The pyridine and disulfide groups may interact with enzyme active sites or modulate redox states:

  • Assay Design:
    • Include reducing agents (e.g., TCEP) to distinguish disulfide-specific effects.
    • Use isothermal titration calorimetry (ITC) to quantify binding affinity.
  • Controls:
    • Compare with analogs lacking the disulfide (e.g., 2-(pyridin-2-yl)ethanamine) to isolate redox contributions .
  • Mechanistic Studies:
    • Perform X-ray crystallography or cryo-EM to resolve enzyme-inhibitor complexes .

What are the best practices for handling and storing this compound hydrochloride?

Level: Basic
Answer:

  • Storage: Keep in airtight, light-protected containers at –20°C under nitrogen to prevent oxidation .
  • Handling:
    • Use gloves and eye protection; avoid inhalation (risk of respiratory irritation per SDS guidelines) .
    • Work in a fume hood with HEPA filtration to minimize dust exposure .

How does the disulfanyl group influence the compound’s reactivity in comparison to monosulfide analogs?

Level: Advanced
Answer:
The disulfide bond introduces redox sensitivity and dynamic covalent chemistry:

  • Redox Reactions:
    • Reversible cleavage under reducing conditions (e.g., glutathione).
    • Forms mixed disulfides with thiol-containing biomolecules .
  • Comparative Studies:
    • Monosulfide analogs (e.g., 2-(pyridin-2-ylthio)ethanamine) lack redox-switchable behavior, as shown in cyclic voltammetry studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.